1-Hydroxymethyl-3-methyl-2-oxadamantane
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Overview
Description
1-Hydroxymethyl-3-methyl-2-oxadamantane is a chemical compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . It is a derivative of adamantane, a polycyclic hydrocarbon known for its stability and unique structure. This compound features a hydroxymethyl group and a methyl group attached to an oxadamantane skeleton, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxymethyl-3-methyl-2-oxadamantane can be synthesized through several methods. One common approach involves the reaction of 1-hydroxymethyladamantane with formaldehyde and a suitable catalyst under controlled conditions . The reaction typically requires a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxymethyl-3-methyl-2-oxadamantane undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of 1-carboxy-3-methyl-2-oxadamantane.
Reduction: Formation of 1-hydroxymethyl-3-methyladamantane.
Substitution: Formation of various substituted oxadamantane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hydroxymethyl-3-methyl-2-oxadamantane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-hydroxymethyl-3-methyl-2-oxadamantane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by interfering with viral enzymes or proteins. The compound’s structure allows it to fit into specific binding sites, thereby blocking the activity of these targets .
Comparison with Similar Compounds
1-Hydroxymethyladamantane: Lacks the oxadamantane structure, making it less reactive in certain chemical reactions.
3-Methyladamantane: Does not have the hydroxymethyl group, limiting its applications in biological research.
2-Oxadamantane: Lacks both the hydroxymethyl and methyl groups, resulting in different chemical and physical properties.
Uniqueness: 1-Hydroxymethyl-3-methyl-2-oxadamantane stands out due to its unique combination of functional groups and the oxadamantane skeleton. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C11H18O2 |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
(3-methyl-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol |
InChI |
InChI=1S/C11H18O2/c1-10-3-8-2-9(4-10)6-11(5-8,7-12)13-10/h8-9,12H,2-7H2,1H3 |
InChI Key |
DYRRTMJPBRKUAE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(O2)CO |
Origin of Product |
United States |
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